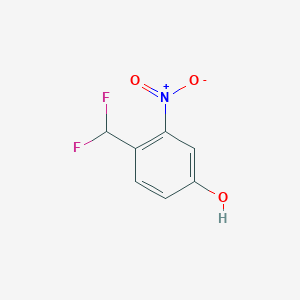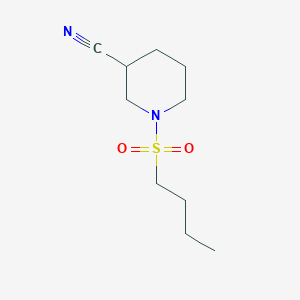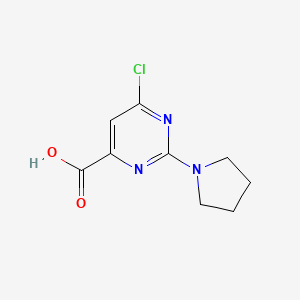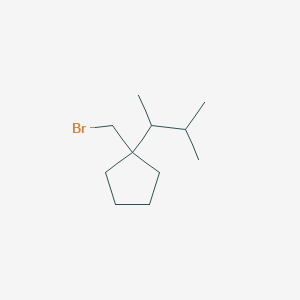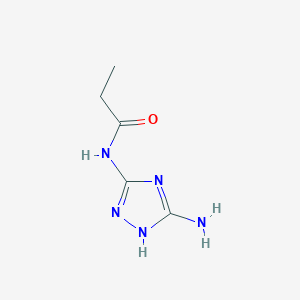
(2R)-2-Chloro-3-methylbutanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Chloro-3-methylbutanoyl chloride is an organic compound with the molecular formula C5H9ClO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
(2R)-2-Chloro-3-methylbutanoyl chloride can be synthesized through several methods. One common method involves the reaction of (2R)-2-chloro-3-methylbutanoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid group (-COOH) is converted to an acyl chloride group (-COCl) with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods
In industrial settings, the production of acyl chlorides, including this compound, often involves the use of phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as chlorinating agents. These reagents react with carboxylic acids to form the corresponding acyl chlorides, along with by-products such as phosphoric acid or phosphorus oxychloride .
化学反応の分析
Types of Reactions
(2R)-2-Chloro-3-methylbutanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and water to form amides, esters, and carboxylic acids, respectively.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acyl chlorides.
Phosphorus Trichloride (PCl3) and Phosphorus Pentachloride (PCl5): Used in industrial production of acyl chlorides.
Lithium Aluminum Hydride (LiAlH4): Used for the reduction of acyl chlorides to alcohols.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by reaction with water.
Alcohols: Formed by reduction with LiAlH4.
科学的研究の応用
(2R)-2-Chloro-3-methylbutanoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is used in the development of new drugs and therapeutic agents.
Material Science: It is used in the preparation of functionalized materials and polymers.
作用機序
The mechanism of action of (2R)-2-Chloro-3-methylbutanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
類似化合物との比較
Similar Compounds
(2S)-2-Chloro-3-methylbutanoyl chloride: The enantiomer of (2R)-2-Chloro-3-methylbutanoyl chloride, with similar chemical properties but different spatial arrangement.
2-Chlorobutanoyl chloride: A similar compound with a different alkyl group.
3-Chlorobutanoyl chloride: Another similar compound with the chlorine atom at a different position on the carbon chain.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities and reactivities compared to its enantiomer and other similar compounds .
特性
分子式 |
C5H8Cl2O |
|---|---|
分子量 |
155.02 g/mol |
IUPAC名 |
(2R)-2-chloro-3-methylbutanoyl chloride |
InChI |
InChI=1S/C5H8Cl2O/c1-3(2)4(6)5(7)8/h3-4H,1-2H3/t4-/m1/s1 |
InChIキー |
AJCRZNJYNFAQAC-SCSAIBSYSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)Cl)Cl |
正規SMILES |
CC(C)C(C(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



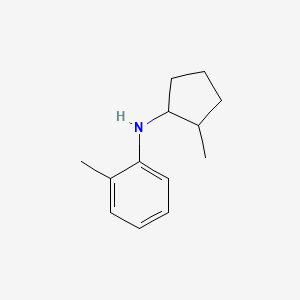
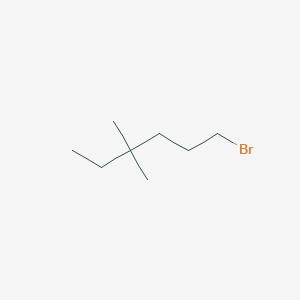
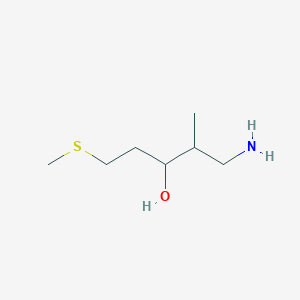
![1-[2-(Bromomethyl)butyl]cyclopent-1-ene](/img/structure/B13192392.png)

![5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid](/img/structure/B13192400.png)

